Dithulium dioxide sulphide

Description

Dithulium dioxide sulphide (presumed formula: Tm₂O₂S) is a rare earth compound combining thulium (Tm), oxygen, and sulfur. Thulium-based sulfides and oxides are typically studied for specialized applications in materials science, electronics, or catalysis due to thulium’s unique electronic configuration.

Properties

CAS No. |

12143-19-0 |

|---|---|

Molecular Formula |

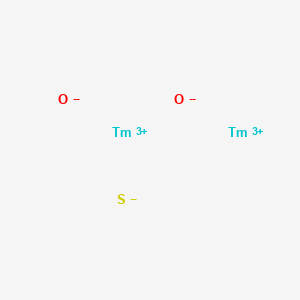

O2STm2 |

Molecular Weight |

401.926 |

IUPAC Name |

oxygen(2-);thulium(3+);sulfide |

InChI |

InChI=1S/2O.S.2Tm/q3*-2;2*+3 |

InChI Key |

ZNPJYAOCHBONKG-UHFFFAOYSA-N |

SMILES |

[O-2].[O-2].[S-2].[Tm+3].[Tm+3] |

Synonyms |

dithulium dioxide sulphide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Dithulium dioxide sulphide, we analyze structurally or functionally related compounds from the evidence, focusing on physicochemical properties, applications, and safety profiles.

Dithulium Trisulphide (Tm₂S₃)

- Research Gaps : Despite its market presence, toxicity, stability, and reactivity data are absent in the evidence.

Dimethyl Disulfide (CH₃SSCH₃)

- Physicochemical Properties : A volatile, highly flammable liquid (boiling point: ~117°C) used as a chemical intermediate. It poses significant health risks, including skin/eye irritation and organ damage upon prolonged exposure.

- Applications : Primarily in agrochemicals and petroleum refining.

- Safety : Requires stringent personal protective equipment (PPE) and ventilation due to flammability and toxicity.

Sulfur Dioxide (SO₂)

- Physicochemical Properties : A toxic gas (melting point: −72°C, boiling point: −10°C) with acidic properties. Widely used in industrial processes like sulfuric acid production.

- Environmental Impact : A major air pollutant contributing to acid rain, necessitating strict emission controls.

Diethyl Sulfide (C₄H₁₀S)

Table 1: Comparative Analysis of Sulfide Compounds

*Assumed based on analogous rare earth compounds.

Research Findings and Limitations

- Dithulium-Based Compounds : While Tm₂S₃ has documented market activity, the absence of Tm₂O₂S in the evidence highlights a research gap. Rare earth sulfides often exhibit thermal stability and electronic properties suitable for niche applications, but toxicity and environmental impacts remain understudied.

- Common Sulfides : Dimethyl disulfide and sulfur dioxide dominate industrial use but require rigorous safety protocols due to health and environmental risks.

- Data Constraints : The evidence lacks quantitative metrics (e.g., melting points, reactivity) for Tm₂O₂S and Tm₂S₃, limiting direct comparisons.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dithulium dioxide sulphide with high purity?

- Methodological Answer : Begin with stoichiometric mixtures of thulium oxide (Tm₂O₃) and sulfur under inert gas conditions. Use a high-temperature solid-state reaction (1,200–1,400°C) with controlled sulfur partial pressure to avoid side products like Tm₂S₃. Characterize intermediates via in situ X-ray diffraction (XRD) to monitor phase transitions. Post-synthesis, employ acid-washing to remove unreacted sulfur, followed by energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry .

Q. How can researchers address discrepancies in reported lattice parameters for this compound?

- Methodological Answer : Variations often arise from differences in synthesis conditions (e.g., sulfur vapor pressure, cooling rates). Replicate experiments using identical parameters across multiple labs, and perform Rietveld refinement on XRD data with standardized software (e.g., GSAS-II). Cross-validate with neutron diffraction for oxygen/sulfur site occupancy clarity .

Q. What analytical techniques are critical for confirming the stability of this compound under ambient conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) in air to detect oxidation or decomposition above 300°C. Pair with Raman spectroscopy to identify sulfate (SO₄²⁻) formation. For long-term stability, store samples in argon-filled desiccators and perform monthly XRD scans to track structural changes .

Advanced Research Questions

Q. How can computational modeling resolve conflicting electronic structure predictions for this compound?

- Methodological Answer : Employ hybrid DFT (e.g., HSE06 functional) to balance accuracy and computational cost. Validate bandgap predictions against experimental UV-vis-NIR spectroscopy. For disputed magnetic properties, compare spin-polarized calculations with SQUID magnetometry data, ensuring crystal field parameters align with ligand-field theory .

Q. What strategies mitigate sulfur loss during high-temperature synthesis of this compound?

- Methodological Answer : Use a two-zone furnace with a sulfur-rich atmosphere in the cooler zone (800°C) and the reactant in the hotter zone (1,300°C). Monitor sulfur partial pressure via mass spectrometry. Alternatively, encapsulate samples in quartz ampoules with excess sulfur and perform iterative synthesis trials to optimize sealing protocols .

Q. How do oxygen vacancies in this compound influence its catalytic activity for sulfur-related redox reactions?

- Methodological Answer : Synthesize defect-engineered samples via controlled oxygen annealing (500–700°C). Use X-ray photoelectron spectroscopy (XPS) to quantify vacancy concentrations and correlate with electrochemical performance in H₂S oxidation. Pair with operando Fourier-transform infrared spectroscopy (FTIR) to identify intermediate sulfur species .

Q. What statistical approaches are recommended for analyzing contradictory photocatalytic efficiency data?

- Methodological Answer : Apply multivariate regression to isolate variables (e.g., light intensity, surface area, defect density). Use Bayesian inference to model uncertainty in efficiency measurements. Validate with controlled replicates under standardized ISO/IEC 17025 testing conditions .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Methodological Answer : Follow the Medicinal Chemistry Research guidelines: report furnace ramp rates, gas flow rates, and precursor batch numbers. Include raw XRD/EBSD files in supplementary materials, annotated with metadata (e.g., beam energy, step size). Use IUPAC nomenclature for all compounds .

Q. What frameworks address ethical challenges in publishing conflicting data on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.